molecular formula C16H14O2 B8349386 5-phenoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 90401-61-9

5-phenoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8349386
CAS RN: 90401-61-9
M. Wt: 238.28 g/mol
InChI Key: GHLMXPGTYWGIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenoxy-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-phenoxy-3,4-dihydronaphthalen-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-phenoxy-3,4-dihydronaphthalen-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

90401-61-9

Product Name

5-phenoxy-3,4-dihydronaphthalen-1(2H)-one

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

5-phenoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H14O2/c17-15-10-4-9-14-13(15)8-5-11-16(14)18-12-6-2-1-3-7-12/h1-3,5-8,11H,4,9-10H2

InChI Key

GHLMXPGTYWGIAR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2OC3=CC=CC=C3)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-hydroxy-1-tetralone (4.5 g, 28.0 mmol) and iodobenzene (24.0 g, 168.0 mmol) in DMF (50 mL) was added NaH (1.2 g, 30.0 mmol) at room temperature. The mixture was heated to 50° C. until the solid was dissolved and then cooled. To the mixture was added CuCl (2.8 g, 28.0 mmol); followed by tris(dioxa 3,6-heptyl)amine (2.7 g, 8.4 mmol). The mixture was heated at 145° C. overnight. The reaction was diluted with water, extracted with EtOAc, washed with brine, dried (Na2SO4), and concentrated. Purification by silica gel chromatography (20:1 PE/EtOAc) gave 1.2 g (18%) of the title compound as a yellow oil. [M+H] calc'd for C16H14O2, 239; found 239.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Four
Yield
18%

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